Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
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Overview
Description
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C30H25N3O7 and a molecular weight of 539.55 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo(1,2-A)(1,10)phenanthroline core substituted with a 4-nitrobenzoyl group and diisopropyl ester functionalities. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and substitution reactions often involve nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
- Diisopropyl 11-(4-fluorobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diisopropyl 11-(4-bromobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diethyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Biological Activity
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C27H24N2O7
- Molecular Weight : 488.5 g/mol
- IUPAC Name : this compound
- CAS Number : 853330-60-6
This compound primarily exerts its biological effects through the inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division, making them significant targets in cancer therapy. By disrupting the function of topoisomerases, this compound can induce apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds with similar structures to diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of phenanthroline exhibit potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed following treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related phenanthroline derivatives can effectively inhibit the growth of multidrug-resistant bacterial strains such as Acinetobacter baumannii. The efficacy was assessed using minimum inhibitory concentration (MIC) assays and biofilm formation tests .
Case Study 1: Antitumor Efficacy
In a study focused on the antitumor activity of pyrrolo(1,2-A) derivatives including this compound:
- Cell Lines Tested : Glioblastoma and breast cancer cell lines.
- Results : Significant reductions in cell viability were noted at concentrations as low as 0.5 µM. Apoptotic markers such as caspase activation and DNA fragmentation were observed .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various phenanthroline derivatives:
- Test Organisms : Strains of A. baumannii.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : The compound demonstrated a strong inhibitory effect on biofilm formation and planktonic growth of resistant strains with MIC values ranging from 0.25 to 2 µg/mL .
Comparative Analysis with Similar Compounds
The biological activity of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline can be compared with other phenanthroline-based compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline | High (IC50 < 0.5 µM) | Moderate (MIC < 2 µg/mL) | Topoisomerase inhibition |
Phenanthroline derivative A | Moderate (IC50 ~ 2 µM) | High (MIC < 0.5 µg/mL) | Metal chelation |
Phenanthroline derivative B | Low (IC50 ~ 5 µM) | Moderate (MIC ~ 1 µg/mL) | DNA intercalation |
Properties
CAS No. |
646038-65-5 |
---|---|
Molecular Formula |
C30H25N3O7 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-14-11-19-8-7-18-6-5-15-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-9-12-21(13-10-20)33(37)38/h5-17H,1-4H3 |
InChI Key |
WNBBZLDBSWCWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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